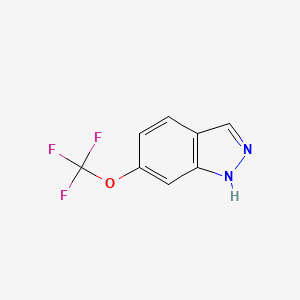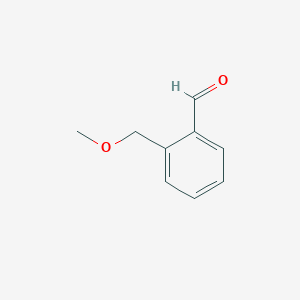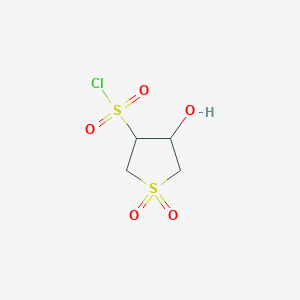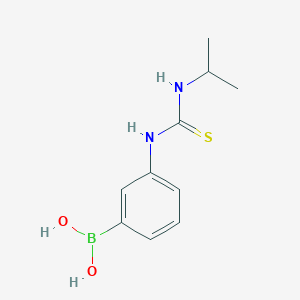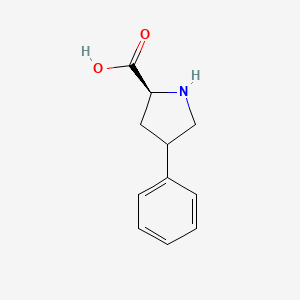
4-Phenyl-L-proline
描述
4-Phenyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-L-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. A common method includes reacting a proline lactone with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired this compound derivative . Another approach involves the hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and safe methods. For instance, the hydrogenation process using ruthenium on carbon is preferred over platinum oxide due to safety and cost considerations .
化学反应分析
Types of Reactions: 4-Phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Hydrogenation using catalysts like ruthenium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur due to the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of ruthenium on carbon.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Conversion to cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-Phenyl-L-proline has diverse applications in scientific research:
Chemistry: Used as an organocatalyst in asymmetric synthesis reactions, such as aldol reactions.
Biology: Studied for its role in protein folding and structure due to its proline backbone.
Medicine: Investigated for its potential in developing angiotensin-converting enzyme (ACE) inhibitors.
Industry: Utilized in the synthesis of pharmaceuticals and as a chiral building block in organic synthesis.
作用机制
The mechanism of action of 4-Phenyl-L-proline involves its interaction with various molecular targets and pathways:
相似化合物的比较
L-Proline: The parent compound, widely used in peptide synthesis and as an organocatalyst.
4-Hydroxy-L-proline: A hydroxylated derivative, important in collagen synthesis.
Trans-4-Cyclohexyl-L-proline: A hydrogenated derivative used in the synthesis of ACE inhibitors.
Uniqueness: 4-Phenyl-L-proline is unique due to its phenyl group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This makes it valuable in asymmetric synthesis and pharmaceutical applications .
属性
IUPAC Name |
(2S)-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438002 | |
| Record name | 4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195728-65-4 | |
| Record name | 4-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



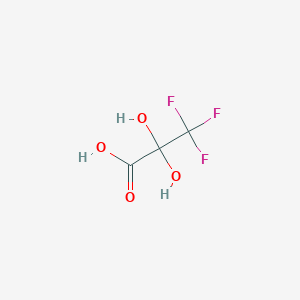
![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)
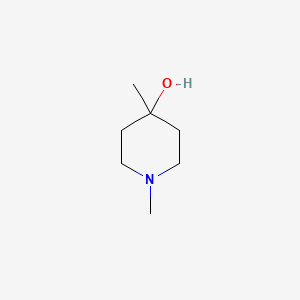
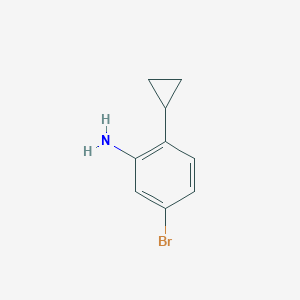
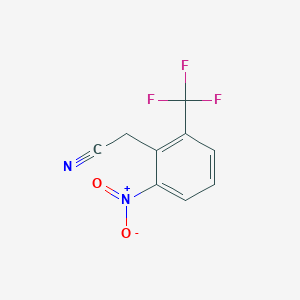
![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)
